molecular formula C17H17ClN2O2 B2383358 5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-2-methoxybenzamide CAS No. 2320467-28-3

5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-2-methoxybenzamide

Cat. No. B2383358
CAS RN: 2320467-28-3
M. Wt: 316.79
InChI Key: YRGXUNDKVJCMOG-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-2-methoxybenzamide” is a novel compound that has been identified as an inhibitor of Nav1.8 channel activity . This channel activity plays a central role in initiating and propagating action potentials in the central and peripheral nervous system . The compound may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Nav1.8 channel activity . These diseases may include pain disorders, cough disorders, acute itch disorders, and chronic itch disorders .

Scientific Research Applications

Structural and Chemical Analysis

  • The structure of a related compound, glibenclamide (5-chloro-N-(2-{4-[(cyclohexylamino)carbonyl] aminosulfonyl}phenyl) ethyl)-2-methoxybenzamide, an important antidiabetic drug, has been extensively studied in both solution and solid states. Techniques like NMR spectroscopy and theoretical calculations were employed to understand its structural dynamics. This study offers insights into the solid-state behavior of similar benzamide derivatives, including the chemical compound , providing foundational knowledge for further applications in drug design and development (Sanz, Claramunt, Alkorta, Sánchez‐Sanz, & Elguero, 2012).

Potential Therapeutic Applications

  • Another study explored the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring with the 4-methoxybenzamide structure. These compounds, including structures related to 5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-2-methoxybenzamide, showed promising antibacterial and antifungal activities. This suggests the potential of such compounds in developing new therapeutic agents for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Spectroscopy and Molecular Interactions

  • The structure and molecular interactions of glibenclamide, a compound with structural similarities to 5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-2-methoxybenzamide, were studied using spectroscopy techniques. This research highlights the utility of spectroscopic analysis in understanding the molecular characteristics of benzamide derivatives, which can be applied to a broad range of scientific and pharmacological studies (Delgadillo-Armendariz, Rangel-Vázquez, & García-Castañón, 2014).

properties

IUPAC Name

5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-22-16-7-5-13(18)8-14(16)17(21)20-10-11-2-6-15(19-9-11)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGXUNDKVJCMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide

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